molecular formula C8H12N2 B1461957 (5,6-Dimethylpyridin-2-YL)methanamine CAS No. 543713-56-0

(5,6-Dimethylpyridin-2-YL)methanamine

Cat. No.: B1461957
CAS No.: 543713-56-0
M. Wt: 136.19 g/mol
InChI Key: HITBXYYBJWZHOF-UHFFFAOYSA-N
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Description

(5,6-Dimethylpyridin-2-YL)methanamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5,6-dimethylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-3-4-8(5-9)10-7(6)2/h3-4H,5,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITBXYYBJWZHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001298208
Record name 5,6-Dimethyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543713-56-0
Record name 5,6-Dimethyl-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543713-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dimethyl-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001298208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6-dimethylpyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Biological Activity

(5,6-Dimethylpyridin-2-yl)methanamine, often referred to as a pyridine-based compound, exhibits significant biological activity that has garnered attention in various fields of research. This article reviews its biological effects, mechanisms of action, and potential applications based on recent studies.

Compound Overview

  • Chemical Structure : The compound features a pyridine ring with two methyl groups at the 5 and 6 positions, along with a methanamine group. Its molecular formula is C8H12N2C_8H_{12}N_2 with a molecular weight of approximately 150.20 g/mol.
  • Forms : It is commonly encountered as a dihydrochloride salt, which enhances its solubility and bioavailability in aqueous environments.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound acts as a ligand that can bind to various enzymes and receptors, modulating their activity. This interaction can lead to diverse biochemical effects depending on the target involved.
  • Binding Affinity : Studies indicate that it may exhibit significant binding affinity towards certain biological targets, impacting metabolic pathways and cellular functions.

Biological Activities

The compound has been studied for several biological activities, including:

  • Anticancer Activity : Research has shown that derivatives of this compound can induce apoptosis in cancer cell lines. For instance, one study demonstrated that a related compound increased apoptosis in MCF-7 breast cancer cells by 52.2-fold compared to controls .
Cell LineIC50 (µM)Apoptosis Increase (%)
MCF-71.6252.2
HepG25.27Not specified
  • Antimycobacterial Activity : The compound has shown potential against Mycobacterium tuberculosis, with certain derivatives displaying effective inhibition of bacterial growth in vitro .

Case Study 1: Anticancer Effects

In an investigation focused on the cytotoxic effects of pyridine derivatives, this compound was found to significantly inhibit cell proliferation in MCF-7 cells. The study utilized flow cytometry to assess apoptotic cell death and revealed that treatment led to increased early and late apoptosis rates compared to untreated controls .

Case Study 2: Antimycobacterial Efficacy

A series of novel compounds derived from this compound were evaluated for their antimycobacterial properties. Some compounds demonstrated low micromolar inhibitory concentrations against M.tb, highlighting their potential as therapeutic agents for tuberculosis .

Applications in Research and Industry

The versatility of this compound extends to various fields:

  • Medicinal Chemistry : It serves as a scaffold for developing new drugs targeting various diseases, including cancer and infectious diseases.
  • Biochemical Assays : Its ability to modulate enzyme activity makes it useful in biochemical assays for studying enzyme mechanisms and interactions.
  • Agricultural Chemicals : There is potential for developing agrochemicals based on its biological activity against pests and pathogens.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5,6-Dimethylpyridin-2-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(5,6-Dimethylpyridin-2-YL)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.